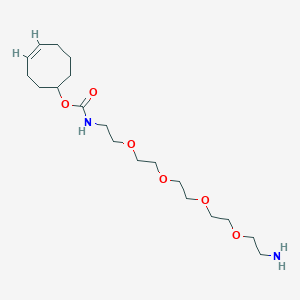

TCO-PEG4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H36N2O6 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C19H36N2O6/c20-8-10-23-12-14-25-16-17-26-15-13-24-11-9-21-19(22)27-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17,20H2,(H,21,22)/b2-1- |

InChI Key |

RYDDYUPROQQUFL-UPHRSURJSA-N |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCN |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

TCO-PEG4-Amine: A Comprehensive Technical Guide for Bioorthogonal Labeling and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes of TCO-PEG4-amine, a pivotal heterobifunctional linker in the field of bioconjugation. Esteemed for its role in advancing drug delivery systems, diagnostic assays, and proteomics, this compound facilitates the precise and stable covalent bonding of molecules through "click chemistry." This document provides a thorough overview of its chemical properties, detailed experimental protocols for its application, and a summary of key quantitative data to support its use in research and development.

Core Concepts: Understanding this compound

This compound is a specialized chemical reagent characterized by a trans-cyclooctene (TCO) group and a primary amine, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The TCO moiety is highly reactive towards tetrazine-functionalized molecules in a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is exceptionally fast and specific, proceeding efficiently under mild, aqueous conditions without the need for a catalyst, making it ideal for use in complex biological systems.[1][2]

The primary amine group provides a versatile handle for conjugation to various molecules, including proteins, peptides, and nanoparticles, typically through the formation of stable amide bonds with activated carboxylic acids (e.g., NHS esters) or via reductive amination.[3] The PEG4 spacer enhances the solubility of the molecule in aqueous buffers, reduces aggregation of conjugates, and minimizes steric hindrance, thereby improving reaction efficiency and the pharmacokinetic properties of the final bioconjugate.[1]

Physicochemical and Reactive Properties

A clear understanding of the quantitative aspects of this compound is crucial for its effective implementation in experimental design. The following tables summarize its key physicochemical properties and the kinetic parameters of its hallmark reaction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₉H₃₆N₂O₆ | [3] |

| Molecular Weight | 388.5 g/mol | |

| Purity | Typically >95% | |

| Solubility | DMSO, DCM, DMF | |

| Storage Conditions | -20°C, desiccated, protected from light |

Note: The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) form over time, and therefore long-term storage is not recommended.

Table 2: Kinetic Parameters of the TCO-Tetrazine iEDDA Reaction

| Parameter | Value | Reference |

| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | |

| Reaction Time | 30-120 minutes at room temperature | |

| Reaction pH | 6.0 - 9.0 | |

| Efficiency | > 99% under mild buffer conditions |

Experimental Protocols

The following sections provide detailed methodologies for the two-step bioconjugation process involving this compound: first, the conjugation of this compound to a molecule of interest, and second, the subsequent bioorthogonal reaction with a tetrazine-functionalized partner.

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule (e.g., Protein, Peptide)

This protocol describes the formation of a stable amide bond between the primary amine of this compound and a carboxyl group on a target molecule using EDC/NHS chemistry.

Materials:

-

Molecule with a terminal carboxylic acid (e.g., protein, peptide)

-

This compound

-

Activation Buffer: 0.1 M MES, pH 5.0-6.0

-

Coupling Buffer: 1X PBS, pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

-

Desalting columns or dialysis equipment

Procedure:

-

Preparation of the Target Molecule:

-

If the target molecule is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into the Coupling Buffer.

-

Adjust the concentration of the target molecule to 1-5 mg/mL in the Coupling Buffer.

-

-

Preparation of Reagents:

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

-

Immediately before use, prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

-

Activation of the Carboxylic Acid:

-

In a separate microfuge tube, add a 2-fold molar excess of the EDC solution to the target molecule solution.

-

Immediately add a 2-fold molar excess of the Sulfo-NHS solution.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to this compound:

-

Add the this compound stock solution to the activated target molecule solution. A 10- to 20-fold molar excess of this compound is a common starting point, though the optimal ratio may need to be determined empirically.

-

Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-esters. Incubate for 15-30 minutes.

-

Remove excess, unreacted linker and byproducts by running the reaction mixture through a desalting column or by dialysis against the Coupling Buffer.

-

Protocol 2: Bioorthogonal "Click" Reaction with a Tetrazine-Functionalized Molecule

This protocol describes the iEDDA reaction between the TCO-functionalized molecule and a tetrazine-containing partner.

Materials:

-

Purified TCO-functionalized molecule from Protocol 1

-

Tetrazine-functionalized molecule of interest

-

Reaction Buffer: PBS, pH 7.4

-

Purification equipment (e.g., SEC column, dialysis)

Procedure:

-

Reaction Setup:

-

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).

-

In a reaction tube, combine the TCO-functionalized molecule with the tetrazine-functionalized molecule. A 1.5 to 5-fold molar excess of the tetrazine-containing molecule over the TCO-functionalized molecule is recommended to ensure complete reaction.

-

-

Incubation:

-

Incubate the reaction mixture for 30-120 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification:

-

If necessary, purify the final conjugate from unreacted tetrazine-molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

-

Visualizing Workflows and Mechanisms

Graphical representations of experimental workflows and reaction mechanisms are essential for a clear understanding of the processes involved. The following diagrams were generated using the DOT language.

Caption: Experimental workflow for creating an Antibody-Drug Conjugate (ADC).

Caption: Mechanism of the TCO-Tetrazine bioorthogonal reaction.

Applications in Drug Development and Research

The unique characteristics of this compound and the TCO-tetrazine click chemistry reaction have led to their widespread adoption in several cutting-edge applications:

-

Antibody-Drug Conjugates (ADCs): The high efficiency and specificity of the iEDDA reaction allow for the precise attachment of potent cytotoxic drugs to antibodies, leading to the development of highly targeted cancer therapies.

-

PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells.

-

Pre-targeted Imaging and Therapy: In this two-step in vivo approach, a TCO-labeled antibody is first administered and allowed to accumulate at a target site. Subsequently, a tetrazine-labeled imaging agent or therapeutic payload is administered, which rapidly "clicks" to the pre-targeted antibody, enhancing the target-to-background signal and reducing off-target toxicity.

-

Functionalization of Nanoparticles: this compound can be used to modify the surface of nanoparticles, enabling the attachment of targeting ligands, imaging agents, or therapeutic payloads for various biomedical applications.

-

Fluorescent Labeling and Cellular Imaging: By reacting a TCO-functionalized biomolecule with a tetrazine-containing fluorescent dye, researchers can create highly specific probes for cellular imaging and flow cytometry.

References

An In-depth Technical Guide to TCO-PEG4-Amine: Mechanism of Action and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-PEG4-amine, a key reagent in the field of bioorthogonal chemistry. It details the mechanism of action, provides quantitative data on its reactivity, and offers detailed experimental protocols for its use in various bioconjugation applications. This document is intended to serve as a valuable resource for researchers and professionals in drug development, diagnostics, and fundamental biology.

Core Concepts: The Power of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The reaction between trans-cyclooctene (TCO) and tetrazine is a prime example of such a reaction, offering a powerful tool for site-specific modification of biomolecules.

The this compound Moiety

This compound is a heterobifunctional linker composed of three key components:

-

trans-Cyclooctene (TCO): A strained alkene that serves as the reactive handle for the bioorthogonal "click" reaction. Its high ring strain is the driving force for the rapid reaction with tetrazines.

-

PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic polyethylene glycol spacer. This linker enhances water solubility, reduces aggregation of conjugates, and minimizes steric hindrance, thereby improving reaction efficiency.[1]

-

Amine (-NH2): A primary amine group that allows for the covalent attachment of the TCO-PEG4 moiety to biomolecules. This is typically achieved by reaction with activated esters (like NHS esters) or carboxylic acids on the target molecule.[2]

Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The core of this compound's functionality lies in its reaction with a tetrazine partner via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3] This reaction is exceptionally fast and highly specific.

The process can be summarized in two key steps:

-

[4+2] Cycloaddition: The electron-deficient tetrazine (the diene) reacts with the electron-rich, strained TCO (the dienophile).

-

Retro-Diels-Alder Reaction: The initial adduct rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable dihydropyridazine product.[3]

This reaction is characterized by its exceptionally fast kinetics, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[4] This high reactivity allows for efficient conjugation at very low concentrations, which is crucial for in vivo applications.

Quantitative Data

The efficiency and speed of the TCO-tetrazine ligation are critical for its utility. The following tables summarize key quantitative data related to this reaction.

| Reactant Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |

| TCO and Tetrazine (general) | > 800 | Aqueous buffer | |

| TCO and Tetrazine (general) | 2000 | 9:1 Methanol/Water | |

| TCO and various Tetrazines | 26,000 | PBS, 37°C | |

| CC49-TCO and ¹¹¹In-DOTA-Tetrazine | 13,090 ± 80 | PBS |

| Parameter | Value/Observation | Conditions | Reference |

| Stability of TCO | Susceptible to isomerization to the less reactive cis-cyclooctene (CCO). Not recommended for long-term storage. | - | |

| Stability of Tetrazine | Methyl-substituted tetrazines show good stability in aqueous media. Hydrogen-substituted tetrazines are more reactive but less stable. | Aqueous media | |

| Conjugation Efficiency | Can exceed 99% under mild buffer conditions. | Mild buffer conditions | |

| Reaction Time | Typically complete within 30-60 minutes at low micromolar concentrations. | 5-10 µM |

Experimental Protocols

The following are detailed protocols for common applications of this compound and its derivatives.

Protocol 1: Labeling an Antibody with TCO-PEG4-NHS Ester

This protocol describes the conjugation of a TCO-PEG4-NHS ester to primary amines (e.g., lysine residues) on an antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-PEG4-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette (10K MWCO)

Procedure:

-

Antibody Preparation:

-

If necessary, exchange the antibody into an amine-free buffer using a desalting column or dialysis.

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add a 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 5-15 minutes at room temperature.

-

-

Purification of the Labeled Antibody:

-

Remove unreacted TCO-PEG4-NHS ester using a desalting column or by dialysis.

-

Protocol 2: Live-Cell Imaging with a TCO-Modified Biomolecule

This protocol outlines the labeling and imaging of a target protein that has been modified to contain a TCO group, for example, through metabolic labeling.

Materials:

-

Mammalian cells expressing the TCO-modified protein

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescently-labeled tetrazine probe (e.g., in DMSO)

-

Imaging-compatible plates or chambered coverglass

-

Fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed cells onto imaging-compatible plates and allow them to adhere and grow to 60-80% confluency.

-

-

Preparation of Tetrazine Probe Stock Solution:

-

Prepare a 1 mM stock solution of the fluorescently-labeled tetrazine in anhydrous DMSO. Store at -20°C, protected from light.

-

-

Live-Cell Labeling:

-

Dilute the tetrazine stock solution in pre-warmed complete cell culture medium to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically.

-

Remove the existing medium from the cells and wash once with pre-warmed PBS.

-

Add the medium containing the tetrazine probe to the cells and incubate for 15-30 minutes at 37°C.

-

-

Washing:

-

Remove the labeling medium and gently wash the cells three times with pre-warmed complete cell culture medium to remove any unbound probe.

-

-

Fluorescence Microscopy Imaging:

-

Replace the final wash with fresh pre-warmed imaging buffer.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental workflows and signaling pathways where this compound is utilized.

Caption: Workflow for labeling an antibody with TCO-PEG4-NHS ester.

References

TCO-PEG4-Amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

TCO-PEG4-amine is a heterobifunctional linker molecule integral to the field of bioconjugation and click chemistry. This guide provides an in-depth overview of its properties, specifications, and applications, with a focus on enabling researchers, scientists, and drug development professionals to effectively utilize this versatile reagent. This compound contains a trans-cyclooctene (TCO) group and a primary amine, connected by a 4-unit polyethylene glycol (PEG) spacer. The TCO moiety facilitates rapid and specific bioorthogonal conjugation with tetrazine-containing molecules via the inverse-electron demand Diels-Alder (iEDDA) cycloaddition. The primary amine allows for covalent attachment to various functional groups, most commonly activated carboxylic acids, on biomolecules of interest. The hydrophilic PEG spacer enhances solubility in aqueous media and provides a flexible linker that minimizes steric hindrance.[1][2]

Core Properties and Specifications

The successful application of this compound relies on a clear understanding of its chemical and physical properties. The following tables summarize the key specifications for this reagent.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₉H₃₆N₂O₆ |

| Molecular Weight | 388.5 g/mol |

| CAS Number | 2243569-24-4 |

| Purity | Typically ≥95% |

| Appearance | Varies (often a solid or oil) |

| Solubility | Soluble in DMSO, DCM, DMF |

Table 2: Storage and Handling

| Parameter | Recommendation |

| Storage Condition | -20°C, desiccated |

| Handling | Allow to warm to room temperature before opening to prevent moisture condensation. Prepare solutions fresh. |

| Stability | The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time; therefore, long-term storage is not recommended.[2] |

Mechanism of Action and Experimental Workflows

The utility of this compound lies in its ability to participate in a two-step bioconjugation strategy. First, the primary amine is covalently attached to a biomolecule of interest. Second, the TCO group is reacted with a tetrazine-functionalized molecule in a highly specific "click" reaction.

Amine-Reactive Conjugation

The primary amine of this compound is a versatile functional group that can be conjugated to various electrophilic sites on a target molecule. A common strategy involves the activation of carboxylic acid groups on a biomolecule (e.g., a protein's aspartic or glutamic acid residues, or a small molecule with a carboxyl group) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] This forms a more stable, amine-reactive NHS ester, which then readily reacts with the primary amine of this compound to form a stable amide bond.

Bioorthogonal TCO-Tetrazine Ligation

The cornerstone of this compound's functionality is the inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine. This "click chemistry" reaction is exceptionally fast, with second-order rate constants reported to be as high as 1 x 10⁶ M⁻¹s⁻¹.[4] The reaction is bioorthogonal, meaning it proceeds with high specificity in complex biological media without interfering with native biochemical processes. The reaction is irreversible and forms a stable dihydropyridazine linkage, with the only byproduct being nitrogen gas.

General Experimental Workflow

A typical bioconjugation experiment using this compound follows a logical sequence of steps, from initial activation and conjugation to the final purification of the desired product.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involving this compound.

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Protein via EDC/NHS Chemistry

This protocol describes the labeling of a protein with this compound by activating its surface-accessible carboxylic acid groups.

Materials:

-

Protein of interest in an amine- and carboxyl-free buffer (e.g., 0.1 M MES, pH 6.0)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC)

Procedure:

-

Protein Preparation:

-

If the protein solution contains primary amines or carboxylates, exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

-

Adjust the protein concentration to 2-5 mg/mL in the Reaction Buffer.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in the Reaction Buffer.

-

-

Activation of Protein Carboxyl Groups:

-

In a microcentrifuge tube, add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the protein solution.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation with this compound:

-

Add a 20- to 50-fold molar excess of the this compound stock solution to the activated protein solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the TCO-Labeled Protein:

-

Remove the unreacted this compound and quenching agent by passing the reaction mixture through a desalting column according to the manufacturer's instructions.

-

For higher purity, use size-exclusion chromatography (SEC).

-

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the bioorthogonal reaction between a TCO-labeled biomolecule and a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled biomolecule (prepared as described in Protocol 1)

-

Tetrazine-functionalized molecule of interest

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the tetrazine-functionalized molecule in a suitable solvent (e.g., DMSO or aqueous buffer).

-

Ensure the TCO-labeled biomolecule is in the Reaction Buffer.

-

-

Click Reaction:

-

Add a 1.5- to 5-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled biomolecule solution.

-

Incubate the reaction for 30-120 minutes at room temperature or 4°C. The reaction is often complete within minutes due to the fast kinetics of the iEDDA reaction.

-

-

Purification of the Final Conjugate:

-

If necessary, purify the final conjugate from unreacted tetrazine-functionalized molecule using an appropriate method such as SEC, dialysis, or other chromatographic techniques based on the properties of the conjugate.

-

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): this compound can be used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

-

PROTACs: It serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.

-

Drug Delivery: The PEGylated linker can be incorporated into drug delivery systems to improve their solubility, stability, and pharmacokinetic profiles.

-

Surface Modification: this compound can be used to functionalize surfaces, such as nanoparticles or microarrays, for the immobilization of biomolecules.

-

PEGylation: The PEG spacer allows for the PEGylation of proteins, peptides, and oligonucleotides, which can enhance their therapeutic properties.

Conclusion

This compound is a powerful and versatile bifunctional linker that plays a crucial role in modern bioconjugation techniques. Its combination of a highly reactive TCO group for bioorthogonal click chemistry and a primary amine for covalent attachment to biomolecules, along with a hydrophilic PEG spacer, provides researchers with a robust tool for the development of novel therapeutics, diagnostics, and research reagents. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can effectively harness the potential of this compound in their research and development endeavors.

References

An In-Depth Technical Guide to the Solubility and Stability of TCO-PEG4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of TCO-PEG4-amine, a heterobifunctional linker crucial for advancements in bioconjugation, targeted drug delivery, and molecular imaging. Understanding the physicochemical properties of this reagent is paramount for its effective handling, storage, and application in scientific research and development.

Introduction to this compound

This compound is a key player in the field of "click chemistry," specifically in the bioorthogonal reaction involving inverse-electron demand Diels-Alder cycloaddition (iEDDA) with tetrazine-functionalized molecules. This reaction is prized for its rapid kinetics and high specificity within complex biological environments. The molecule itself comprises three key components:

-

trans-Cyclooctene (TCO): A strained alkene that readily reacts with tetrazines.

-

Polyethylene Glycol (PEG4): A tetraethylene glycol spacer that enhances hydrophilicity and provides steric separation.

-

Amine (NH2): A primary amine group that allows for straightforward conjugation to molecules bearing activated esters (like NHS esters) or carboxylic acids (in the presence of coupling agents).

Solubility Profile

The solubility of this compound is a critical consideration for its use in both aqueous and organic media. The presence of the PEG4 linker significantly influences its solubility profile.

Qualitative Solubility

This compound exhibits good solubility in a range of common organic solvents. The hydrophilic PEG spacer also imparts a degree of aqueous solubility.[1][2][3]

-

Organic Solvents: Readily soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[1]

-

Aqueous Solutions: The PEG4 chain enhances solubility in aqueous buffers.[2] A related compound, TCO-PEG6-amine, is noted to be soluble in water, suggesting that this compound also possesses significant aqueous solubility.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published and should be determined empirically for specific applications and buffer systems. The following table provides illustrative examples of how such data can be presented.

| Solvent/Buffer System | Temperature (°C) | Estimated Solubility (mg/mL) | Molar Solubility (M) |

| DMSO | 25 | > 50 | > 0.129 |

| DMF | 25 | > 50 | > 0.129 |

| DCM | 25 | > 25 | > 0.064 |

| PBS (pH 7.4) | 25 | ~10-20 | ~0.026 - 0.051 |

| Deionized Water | 25 | ~15-25 | ~0.039 - 0.064 |

Note: The values in this table are estimates and should be confirmed experimentally.

Stability Profile

A crucial aspect of working with this compound is understanding its stability, as the reactivity of the TCO group can be compromised under certain conditions.

Key Stability Considerations

The primary stability concern for this compound is the isomerization of the reactive trans-cyclooctene to the unreactive cis-cyclooctene (CCO). This isomerization can be influenced by several factors:

-

Temperature: Elevated temperatures can accelerate the rate of isomerization. Therefore, long-term storage at low temperatures (-20°C) is strongly recommended.

-

Thiols: The presence of thiol-containing reagents, such as dithiothreitol (DTT), can promote the isomerization of TCO to CCO. For applications requiring reducing agents, the non-thiol-based reagent Tris(2-carboxyethyl)phosphine (TCEP) is a more compatible alternative.

-

pH: While the TCO group itself is relatively stable across a range of pH values, the amine functionality and the overall stability in aqueous solutions can be pH-dependent. For reactions involving the amine group (e.g., with NHS esters), a pH range of 7-9 is typically recommended. However, the stability of the TCO moiety in aqueous buffers over time at different pH values should be carefully evaluated.

-

Long-Term Storage: TCO-containing compounds are generally not recommended for long-term storage, even at -20°C, due to the inherent propensity for isomerization.

Quantitative Stability Data

The half-life of this compound in solution is dependent on the solvent, pH, and temperature. Quantitative stability studies are essential for determining the usable timeframe of stock solutions and for designing robust experimental protocols. The following table provides a template for presenting such stability data.

| Buffer System | pH | Temperature (°C) | Estimated Half-life (t½) | Key Observations |

| PBS | 7.4 | 4 | Several weeks | Relatively stable for short-term storage. |

| PBS | 7.4 | 25 | Days | Gradual isomerization to CCO observed. |

| PBS with 10 mM DTT | 7.4 | 25 | Hours | Rapid isomerization in the presence of thiols. |

| Acetate Buffer | 4.5 | 25 | To be determined | Stability at acidic pH may vary. |

| Carbonate Buffer | 9.0 | 25 | To be determined | Potential for increased hydrolysis/degradation at alkaline pH. |

Note: The values in this table are for illustrative purposes and should be determined experimentally.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol provides a general method for determining the solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Calibrated analytical balance

Procedure:

-

Prepare a series of concentrations of this compound in the desired aqueous buffer.

-

Alternatively, for a saturation solubility test, add an excess of this compound to a known volume of the buffer.

-

Vortex the solutions vigorously for 2 minutes.

-

Equilibrate the samples at the desired temperature for at least 24 hours to ensure saturation.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry if a chromophore is present or can be derivatized, or more accurately by a calibrated HPLC method).

-

The determined concentration represents the solubility of this compound under the tested conditions.

Protocol for Assessing Stability by HPLC

This protocol outlines a method to quantify the stability of this compound in solution over time by monitoring its degradation (isomerization).

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffers at various pH values (e.g., pH 4, 7.4, 9)

-

Reverse-phase HPLC (RP-HPLC) system with a UV detector

-

C18 HPLC column

-

Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

-

Stability Assay Setup:

-

For each condition to be tested (e.g., different pH, temperature), dilute the this compound stock solution to a final concentration of 1 mM in the respective aqueous buffer.

-

Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

-

-

Time-Point Analysis:

-

At predefined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately analyze the aliquot by RP-HPLC.

-

-

HPLC Analysis:

-

Inject the sample onto the C18 column.

-

Elute with a suitable gradient of the mobile phases.

-

Monitor the elution profile using the UV detector (e.g., at 220 nm or 254 nm).

-

The this compound peak should be well-resolved from any degradation product peaks (e.g., the CCO isomer).

-

-

Data Analysis:

-

Integrate the peak area of the this compound at each time point.

-

Normalize the peak area at each time point to the peak area at t=0.

-

Plot the percentage of remaining this compound against time to determine its stability profile and calculate the half-life under each condition.

-

Visualizations

The following diagrams illustrate key aspects of this compound.

Conclusion

This compound is a versatile and powerful tool for bioorthogonal chemistry. A thorough understanding of its solubility and stability is essential for its successful application. This guide provides a foundational understanding and practical protocols for researchers to handle and characterize this important reagent effectively. It is strongly recommended to perform empirical testing to determine the optimal conditions for solubility and to ensure the stability of this compound in the specific systems and applications being investigated.

References

TCO-PEG4-Amine for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of TCO-PEG4-amine, a heterobifunctional linker at the forefront of bioconjugation strategies. We will delve into its core properties, mechanism of action, and detailed experimental protocols for its application in creating precisely engineered biomolecules for research, diagnostics, and therapeutic development.

Introduction to this compound

This compound is a powerful molecular tool designed for the covalent modification of biomolecules. It features three key components:

-

trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive "handle" for bioorthogonal "click chemistry." Specifically, the TCO group participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule.[1] This reaction is exceptionally fast, selective, and biocompatible, proceeding efficiently in complex biological media without interfering with native biochemical processes.[1][2]

-

Polyethylene Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. This PEG linker enhances the water solubility of the molecule and the resulting bioconjugate, which is particularly beneficial when working with proteins and antibodies in aqueous buffers.[1][3] The PEG spacer also provides flexibility and reduces steric hindrance, facilitating the interaction between the conjugated biomolecule and its target.

-

Amine Group (-NH2): A primary amine that allows for the covalent attachment of the TCO-PEG4 moiety to a target biomolecule. This is typically achieved by reacting the amine with an activated carboxyl group (e.g., an NHS ester) on the biomolecule, forming a stable amide bond.

The strategic combination of these components makes this compound a versatile reagent for a two-step bioconjugation strategy. First, a biomolecule of interest is functionalized with the TCO group using the amine handle. In the second step, this TCO-modified biomolecule can be "clicked" to any tetrazine-containing molecule, enabling the modular construction of complex bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and functionalized nanoparticles.

Core Properties and Quantitative Data

The physicochemical properties of this compound and related reagents are critical for their successful application. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C19H36N2O6 | |

| Molecular Weight | 388.5 g/mol | |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | -20°C, desiccated |

Table 2: Properties of a Common Amine-Reactive TCO Linker (TCO-PEG4-NHS Ester)

| Property | Value | Reference(s) |

| Molecular Formula | C24H38N2O10 | |

| Molecular Weight | 514.57 g/mol | |

| Purity | >95% (HPLC) | |

| Solubility | DMSO, DMF, THF, Acetonitrile, Dichloromethane | |

| Storage Conditions | -20°C, desiccated |

Table 3: Kinetic Data of the TCO-Tetrazine Reaction

The inverse electron demand Diels-Alder reaction between TCO and tetrazine is renowned for its exceptional speed. Second-order rate constants are among the highest for any bioorthogonal reaction, enabling efficient conjugation at low concentrations.

| Reactants | Rate Constant (k2) | Reference(s) |

| TCO and Tetrazine (general) | > 800 M⁻¹s⁻¹ | |

| TCO and Tetrazine (general) | up to 3.3 x 10⁶ M⁻¹s⁻¹ | |

| iTCO-PEG4 and Pyr2-Tz | ~10⁴ M⁻¹s⁻¹ |

Mechanism of Action: The TCO-Tetrazine Ligation

The core of this compound's utility lies in the inverse electron demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction is a two-step process:

-

[4+2] Cycloaddition: The electron-deficient tetrazine (the diene) and the strained, electron-rich TCO (the dienophile) undergo a rapid cycloaddition to form an unstable tricyclic intermediate.

-

Retro-Diels-Alder Reaction: This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen gas (N2) to form a stable dihydropyridazine linkage.

This reaction is highly bioorthogonal, meaning it does not react with or interfere with other functional groups found in biological systems. It is also catalyst-free, avoiding the cellular toxicity associated with copper-catalyzed click chemistry.

Mechanism of the TCO-Tetrazine iEDDA Reaction.

Experimental Protocols

The following protocols provide a general framework for using this compound (or its NHS-ester derivative) to label a biomolecule, such as an antibody, and subsequently perform the click reaction with a tetrazine-functionalized molecule.

Protocol 1: Labeling an Antibody with TCO-PEG4-NHS Ester

This protocol describes the conjugation of a TCO-PEG4-NHS ester to the primary amines (e.g., lysine residues) of an antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-PEG4-NHS Ester

-

Anhydrous DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis. Adjust the antibody concentration to 1-5 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO.

-

Labeling Reaction: Add a 5 to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically for each specific antibody.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking, protected from light.

-

Quenching the Reaction: To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

-

Purification of the Labeled Antibody: Remove excess, unreacted TCO-PEG4-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Protocol 2: iEDDA Click Reaction with a Tetrazine-Functionalized Molecule

This protocol describes the reaction between the TCO-labeled antibody and a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled antibody (from Protocol 1)

-

Tetrazine-functionalized molecule of interest

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification equipment (e.g., size-exclusion chromatography columns), if necessary

Procedure:

-

Reagent Preparation: Prepare a stock solution of the tetrazine-functionalized molecule in a suitable solvent (e.g., DMSO or aqueous buffer).

-

Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled antibody. A 1.5 to 5-fold molar excess of the tetrazine reagent over the TCO-antibody is typically recommended to ensure complete reaction.

-

Incubation: Incubate the reaction for 30-120 minutes at room temperature or 4°C. The reaction is often complete within minutes due to the fast kinetics.

-

Final Purification (Optional): If necessary, purify the final conjugate to remove any excess tetrazine reagent using an appropriate method based on the properties of the conjugate (e.g., size-exclusion chromatography).

General workflow for bioconjugation using a TCO-linker.

Applications in Research and Drug Development

The versatility of the this compound linker and the robustness of the TCO-tetrazine click chemistry have led to its adoption in a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): this compound can be used to attach potent cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy.

-

Pre-targeted Imaging and Therapy: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic payload is administered, which then "clicks" to the antibody at the target location. This approach can improve the therapeutic window and reduce off-target toxicity.

-

Fluorescent Labeling and Cellular Imaging: By reacting a TCO-modified biomolecule with a tetrazine-containing fluorescent dye, researchers can create highly specific probes for cellular imaging and flow cytometry.

-

Functionalization of Nanoparticles: this compound can be used to functionalize the surface of nanoparticles, enabling the attachment of targeting ligands, imaging agents, or therapeutic payloads.

-

PROTACs: this compound is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Conclusion

This compound is a state-of-the-art reagent that provides researchers, scientists, and drug development professionals with a powerful and versatile tool for bioconjugation. Its combination of a bioorthogonal TCO handle, a solubilizing PEG spacer, and a reactive amine group enables the precise and efficient construction of complex bioconjugates. By understanding the core principles and following the detailed protocols outlined in this guide, scientists can effectively leverage this compound to advance their research in diagnostics, therapeutics, and fundamental biology.

References

The Pivotal Role of the PEG4 Spacer in TCO Linker-Mediated Bioconjugation: A Technical Guide

In the rapidly advancing fields of targeted therapeutics and diagnostics, the precise and stable conjugation of biomolecules is paramount. The inverse-electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a leading bioorthogonal "click chemistry" tool due to its exceptional speed and specificity in complex biological environments.[1][2] Within this system, the linker connecting the reactive TCO moiety to the biomolecule plays a critical role that extends far beyond simple attachment. This technical guide delves into the specific and crucial functions of the polyethylene glycol (PEG) spacer, particularly the discrete four-unit PEG (PEG4), in optimizing TCO-based bioconjugation strategies.

Core Functions of the PEG4 Spacer

The incorporation of a PEG4 spacer into a TCO linker architecture, such as in TCO-PEG4-NHS Ester, imparts several advantageous physicochemical properties to both the linker and the final bioconjugate.[2][3] These properties are essential for the performance, stability, and efficacy of molecules like antibody-drug conjugates (ADCs) and diagnostic imaging agents.[4]

1. Enhanced Hydrophilicity and Solubility: One of the primary benefits of the PEG spacer is its inherent hydrophilicity. Many potent therapeutic payloads used in ADCs are hydrophobic, which can lead to aggregation and reduced solubility when conjugated to an antibody, especially at higher drug-to-antibody ratios (DARs). The PEG4 spacer acts as a solubilizing agent, effectively shielding the hydrophobic components and improving the overall aqueous solubility of the conjugate. This is critical for preventing aggregation during manufacturing and storage and for maintaining stability in circulation.

2. Minimized Steric Hindrance and Improved Reactivity: The PEG4 spacer functions as a flexible, hydrophilic arm that extends the TCO reactive group away from the surface of the biomolecule. This spatial separation is crucial for overcoming steric hindrance, allowing the TCO group to be more accessible to its tetrazine binding partner. Studies have shown that the inclusion of a PEG spacer can significantly enhance the reactivity of TCO-conjugated antibodies, leading to more than a four-fold increase in reaction efficiency compared to linkers without a spacer. This improved accessibility ensures a more rapid and complete bioorthogonal reaction.

3. Improved Pharmacokinetics (PK): PEGylation is a well-established strategy for improving the pharmacokinetic properties of therapeutic molecules. The hydrophilic PEG4 spacer helps to create a hydration shell around the conjugate, which can increase its hydrodynamic size. This leads to several beneficial PK effects:

-

Longer Circulation Half-Life: PEGylation can reduce the rate at which the conjugate is cleared by the kidneys and the reticuloendothelial system.

-

Slower Plasma Clearance: ADCs with PEG linkers consistently demonstrate slower clearance from the bloodstream.

-

Increased Overall Exposure (AUC): The prolonged circulation time results in greater overall exposure of the target tissue to the therapeutic agent.

4. Reduced Immunogenicity: The "stealth" properties conferred by PEG spacers can reduce the immunogenicity of the bioconjugate. The flexible PEG chain can shield epitopes on the protein surface, diminishing recognition by the immune system and the formation of anti-drug antibodies.

Quantitative Impact of PEG4 Spacers

The advantages of incorporating a PEG4 spacer are quantifiable and have been demonstrated in numerous studies. The following table summarizes the typical impact of PEGylation on key performance parameters of TCO-based bioconjugates.

| Parameter | No PEG Spacer | With PEG4 Spacer | Rationale | Reference |

| Aqueous Solubility | Lower, prone to aggregation | Significantly Higher | Increased hydrophilicity from PEG chain | |

| Reaction Rate (k) | Slower | > 4-fold Faster | Reduced steric hindrance, increased TCO accessibility | |

| Conjugate Stability | Lower | Higher | Reduced aggregation, protection from proteolysis | |

| In Vivo Half-Life | Shorter | Longer | Reduced renal clearance, decreased immunogenicity | |

| Tumor Uptake (%ID/g) | Lower | Higher | Increased circulation time allows for greater tumor accumulation |

Experimental Methodologies

Reproducibility in bioconjugation is contingent on detailed and precise protocols. The following sections outline the standard procedures for conjugating a TCO-PEG4-NHS ester to an antibody and the subsequent click reaction with a tetrazine-modified molecule.

Protocol 1: Antibody Conjugation with TCO-PEG4-NHS Ester

This protocol details the conjugation of a TCO-PEG4-NHS ester to primary amines (e.g., lysine residues) on a monoclonal antibody (mAb).

Materials:

-

Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-PEG4-NHS Ester (e.g., BroadPharm BP-22418)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Antibody Preparation: Ensure the antibody solution is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester solution to the antibody solution.

-

Incubation: Incubate the reaction mixture for 1-3 hours at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO-PEG4-NHS ester and byproducts by passing the solution through a desalting spin column equilibrated with PBS, pH 7.4. The resulting TCO-modified antibody is ready for the subsequent click reaction.

Protocol 2: Bioorthogonal TCO-Tetrazine Click Reaction

This protocol describes the reaction between the TCO-modified antibody and a tetrazine-functionalized molecule (e.g., a fluorescent dye or a cytotoxic payload).

Materials:

-

TCO-modified antibody (from Protocol 1)

-

Tetrazine-functionalized molecule

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

-

Reactant Preparation: Prepare a solution of the TCO-modified antibody in the reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or PBS).

-

Click Reaction: Add the tetrazine-functionalized molecule to the TCO-modified antibody solution. A slight molar excess (e.g., 1.5 equivalents) of the tetrazine molecule is often used to ensure the reaction goes to completion.

-

Incubation: Allow the reaction to proceed for 1-3 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.

-

Purification: Purify the final antibody conjugate using SEC to remove any unreacted tetrazine-functionalized molecule and other small-molecule impurities.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the complex relationships in bioconjugation strategies. The following workflows are rendered using Graphviz (DOT language).

References

TCO-Tetrazine Click Chemistry: A Technical Guide for Researchers

An In-depth Guide to the Core Principles, Experimental Protocols, and Applications of TCO-Tetrazine Ligation for Researchers, Scientists, and Drug Development Professionals.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a cornerstone of bioorthogonal chemistry, prized for its exceptional speed and specificity in complex biological environments.[1] This "click chemistry" ligation has become an invaluable tool for the precise and efficient labeling and manipulation of biomolecules.[2][3] Its applications are extensive, ranging from in vivo imaging and diagnostics to the development of targeted drug delivery systems and antibody-drug conjugates (ADCs).[1][2] This technical guide provides a comprehensive overview of the core principles of TCO-tetrazine chemistry, detailed experimental protocols, and a summary of key quantitative data to aid researchers in harnessing the power of this versatile bioorthogonal reaction.

Core Mechanism: A Rapid and Catalyst-Free Cycloaddition

The TCO-tetrazine ligation is a type of bioorthogonal reaction that proceeds rapidly without the need for a cytotoxic catalyst, such as copper. The reaction mechanism is a two-step process initiated by an inverse-electron-demand Diels-Alder [4+2] cycloaddition. In this rate-determining first step, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. This cycloaddition forms a highly unstable tricyclic intermediate, which then rapidly undergoes a retro-Diels-Alder reaction. This second step involves the irreversible elimination of a molecule of dinitrogen (N₂), resulting in the formation of a stable dihydropyridazine product. The release of nitrogen gas is often the only byproduct of this clean and efficient ligation.

Reaction Kinetics: Unparalleled Speed

The second-order rate constants (k₂) for the TCO-tetrazine reaction are among the highest reported for any bioorthogonal reaction, often in the range of 10³ to 10⁶ M⁻¹s⁻¹. This rapid kinetics allows for efficient labeling at low, micromolar to nanomolar concentrations, which is crucial for in vivo applications to minimize potential toxicity and off-target effects. The reaction rate is significantly influenced by the substituents on both the tetrazine and TCO molecules. Electron-withdrawing groups on the tetrazine can increase the reaction rate.

| Reactant Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| TCO and 3,6-di-(2-pyridyl)-s-tetrazine | 2,000 | - |

| TCO-mAb and [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | PBS, 37 °C |

| TCO and various tetrazines | 6,000 - 26,000 | PBS, 37°C |

| PeptoBrushes and Tz derivatives | 13,000 - 750,000 | PBS, 37 °C |

| General TCO-Tetrazine | up to 10⁷ | - |

| Triazolyl-tetrazine and axial-TCO | 10,332 | - |

| Vinyl ether-Tz and TCO-PEG₄ | 69,400 | DPBS, 37 °C |

Experimental Protocols

Protocol 1: Protein-Protein Conjugation

This protocol outlines the general steps for conjugating two proteins using TCO-tetrazine chemistry.

Materials:

-

TCO-labeled protein

-

Tetrazine-labeled protein

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

-

Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-labeled protein in the reaction buffer.

-

Reactant Calculation: Determine the required volumes of each protein solution to achieve the desired molar ratio. A 1:1 molar ratio or a slight excess of the tetrazine-labeled protein is commonly used.

-

Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein in a microcentrifuge tube.

-

Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature. For less reactive partners, the incubation time can be extended up to 2 hours or overnight at 4°C.

-

Purification (Optional): If necessary, remove any unreacted starting material using size-exclusion chromatography.

-

Storage: Store the final conjugate at 4°C.

Protocol 2: Determination of Second-Order Rate Constant

This protocol describes a common method for determining the kinetics of a TCO-tetrazine reaction by monitoring the disappearance of the tetrazine's characteristic absorbance.

Materials:

-

Tetrazine solution of known concentration

-

TCO solution of known concentration (at least 10-fold excess for pseudo-first-order conditions)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Stopped-flow spectrophotometer

Procedure:

-

Instrument Setup: Set the temperature of the spectrophotometer's sample-handling unit to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Sample Loading: Load one syringe with the tetrazine solution and the other with the TCO solution.

-

Reaction Initiation and Data Acquisition: Rapidly mix the reactants in the observation cell by performing a "push". The instrument will automatically trigger data collection. Record the decay in absorbance at the tetrazine's λmax (typically 510-550 nm) over time.

-

Data Analysis: Subtract the absorbance of a solvent blank from the reaction data. The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order rate equation. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO in excess.

Applications in Drug Development and Pretargeted Imaging

The remarkable properties of the TCO-tetrazine ligation have made it a powerful tool in drug development and biomedical imaging. One prominent application is in pretargeted imaging, a strategy that separates the tumor-targeting step from the imaging step.

In this approach, a TCO-modified targeting agent, such as an antibody, is first administered and allowed to accumulate at the tumor site while the excess clears from circulation. Subsequently, a radiolabeled tetrazine is administered, which rapidly and specifically reacts with the TCO-tagged antibody at the tumor, enabling highly sensitive and specific imaging. This strategy can improve tumor-to-background ratios and allows for the use of short-lived radioisotopes.

Troubleshooting and Optimization

While the TCO-tetrazine reaction is generally robust, several factors can influence its efficiency.

-

Stoichiometry: A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended to drive the reaction to completion.

-

pH: The reaction is efficient over a pH range of 6 to 9. However, for labeling proteins with NHS esters to introduce TCO or tetrazine moieties, an amine-free buffer is crucial to prevent side reactions.

-

Reactant Stability: TCOs can be susceptible to isomerization to their unreactive cis-cyclooctene (CCO) form, and some tetrazines can degrade in aqueous media. Using freshly prepared solutions and proper storage are important.

-

Steric Hindrance: If the reactive moieties are attached to bulky molecules, steric hindrance can slow the reaction. Incorporating a flexible spacer, such as polyethylene glycol (PEG), can improve accessibility.

References

A Technical Guide to the Applications of TCO-PEG4-Amine in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of chemical biology and targeted therapeutics, the ability to selectively and efficiently conjugate biomolecules in complex biological environments is paramount. Bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, has provided a powerful toolkit for achieving this precision. Among the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine. This reaction is renowned for its exceptionally fast kinetics and high specificity.[1][2]

TCO-PEG4-amine is a heterobifunctional linker that has emerged as a key reagent in harnessing the power of the iEDDA reaction. It features a reactive TCO moiety for bioorthogonal ligation and a primary amine for conjugation to biomolecules of interest. The inclusion of a four-unit polyethylene glycol (PEG4) spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[2][3] This technical guide provides an in-depth overview of the core applications of this compound, supported by quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its effective implementation in research and drug development.

Core Properties and Reaction Kinetics

The utility of this compound is rooted in its distinct chemical functionalities and the rapid kinetics of the TCO-tetrazine ligation. The primary amine allows for straightforward conjugation to proteins, antibodies, and other molecules through well-established amine-reactive chemistries, such as reaction with N-hydroxysuccinimide (NHS) esters.[2] Once conjugated, the TCO group is available for a highly efficient and selective "click" reaction with a tetrazine-functionalized molecule.

The iEDDA reaction between TCO and tetrazine is characterized by second-order rate constants that are among the highest reported for bioorthogonal reactions, often in the range of 10³ to 10⁶ M⁻¹s⁻¹. This rapid kinetics enables efficient labeling at low, micromolar to nanomolar concentrations, which is crucial for in vivo applications to minimize potential toxicity and off-target effects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₆N₂O₆ | |

| Molecular Weight | 388.5 g/mol | |

| Purity | >95% | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage Conditions | -20°C, desiccated |

Table 2: Second-Order Rate Constants of TCO-Tetrazine Reactions

| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | Methanol/Water (9:1) | 25 | ~2000 | |

| Hydrogen-substituted tetrazines | TCO | Aqueous Media | Not Specified | up to 30,000 | |

| Various tetrazine scaffolds | TCO-PEG4 | DPBS | 37 | 1100 - 73,000 | |

| General TCO-Tetrazine | - | Not Specified | Not Specified | up to 1 x 10⁶ |

Note: The reaction kinetics are influenced by the specific structures of the TCO and tetrazine, as well as the solvent.

Applications of this compound

The unique properties of this compound have led to its widespread adoption in several key areas of bioconjugation and drug development.

Antibody-Drug Conjugates (ADCs)

This compound serves as a critical linker in the construction of ADCs, enabling a modular and efficient approach to payload attachment. In a typical workflow, the antibody is first functionalized with a TCO-NHS ester to introduce the TCO handle onto lysine residues. The amine of this compound can be used to conjugate to a payload that has a carboxylic acid group. The resulting TCO-modified antibody can then be precisely conjugated to a tetrazine-modified cytotoxic drug. This bioorthogonal strategy allows for the attachment of potent payloads to targeting antibodies under mild conditions, preserving the antibody's integrity and function.

Pretargeted Imaging and Therapy

The rapid kinetics of the TCO-tetrazine reaction are ideally suited for pretargeting strategies in molecular imaging (PET, SPECT) and radioimmunotherapy. In this approach, a TCO-modified antibody is administered first and allowed to accumulate at the target site (e.g., a tumor) while the unbound antibody clears from circulation. Subsequently, a small, rapidly clearing tetrazine-labeled imaging agent or therapeutic radionuclide is administered. This agent then "clicks" with the TCO-modified antibody at the target, leading to a high target-to-background signal ratio and minimizing off-target toxicity.

Table 3: Quantitative Data from a Pretargeted PET Imaging Study

| Parameter | Targeted Approach (%ID/g) | Pretargeted Approach (%ID/g) | Reference(s) |

| Tumor Uptake (72h p.i.) | 17.1 ± 3.0 | 1.5 ± 0.2 | |

| Tumor-to-Muscle Ratio (72h p.i.) | 25.67 ± 6.30 | 23.49 ± 6.22 |

This study used a TCO-conjugated anti-CD44v6 mAb and a ⁸⁹Zr-labeled tetrazine.

References

- 1. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of TCO-PEG4-Amine in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in their efficacy. This technical guide provides an in-depth exploration of TCO-PEG4-amine, a versatile linker that offers significant advantages in PROTAC development. We will delve into its chemical properties, its application in bioorthogonal "click chemistry" for modular PROTAC synthesis, and its role in optimizing the physicochemical properties of the final degrader molecule. This guide will further provide detailed experimental protocols for the synthesis, characterization, and evaluation of PROTACs incorporating this compound, alongside a discussion of the underlying biological pathways.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows for the degradation of multiple target proteins by a single PROTAC molecule, offering a powerful alternative to traditional small-molecule inhibitors.[2]

The linker is a critical determinant of a PROTAC's biological activity. Its length, composition, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[3]

This compound: A Chemically Versatile Linker

This compound is a heterobifunctional linker that combines the unique reactivity of a trans-cyclooctene (TCO) group with the favorable properties of a tetraethylene glycol (PEG4) spacer and a terminal amine group.

-

Trans-cyclooctene (TCO) Group: The TCO moiety is a key component for bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule. This "click chemistry" reaction is exceptionally fast and proceeds under mild, biocompatible conditions, making it ideal for the final, modular assembly of PROTACs.

-

PEG4 Spacer: The four-unit polyethylene glycol chain enhances the aqueous solubility and cell permeability of the resulting PROTAC. The flexibility and length of the PEG spacer can also be critical for achieving an optimal conformation for ternary complex formation.

-

Amine Group: The terminal primary amine provides a reactive handle for conjugation to a variety of functional groups, most commonly activated carboxylic acids (e.g., NHS esters) on a POI ligand or an E3 ligase ligand.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C19H36N2O6 | |

| Molecular Weight | 388.50 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage | -20°C for long-term storage |

Signaling Pathways and Experimental Workflows

The development of a PROTAC involves a series of logical steps, from its synthesis to its biological evaluation. The underlying mechanism of action relies on the hijacking of the ubiquitin-proteasome pathway.

PROTAC Mechanism of Action: The Ubiquitin-Proteasome System

The diagram below illustrates the catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent degradation of a target protein.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development

The following diagram outlines the typical workflow for the development and evaluation of a PROTAC utilizing a this compound linker.

Caption: A typical experimental workflow for PROTAC development.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of PROTACs using this compound.

Protocol 1: PROTAC Synthesis via iEDDA Click Chemistry

This protocol describes the final ligation step for synthesizing a PROTAC using a this compound containing moiety and a tetrazine-functionalized binding partner.

Materials:

-

This compound conjugated to either the POI ligand or E3 ligase ligand

-

Tetrazine-functionalized binding partner (E3 ligase ligand or POI ligand)

-

Anhydrous, amine-free solvent (e.g., DMSO, DMF)

-

Reaction vial

-

Stirring apparatus

-

High-performance liquid chromatography (HPLC) for purification

-

LC-MS and NMR for characterization

Procedure:

-

Preparation: Ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) if the reagents are sensitive to air or moisture.

-

Dissolution: Dissolve the tetrazine-functionalized binding moiety in the chosen anhydrous solvent.

-

Addition of Linker: Add an equimolar amount (1.0 to 1.2 equivalents) of the this compound-conjugated partner to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically rapid and can be complete within 1-4 hours. Monitor the reaction progress by LC-MS.

-

Purification: Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 2: Characterization by LC-MS

Materials:

-

Synthesized PROTAC

-

LC-MS system with a C18 column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Sample vials

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).

-

LC-MS Analysis: Inject the sample into the LC-MS system. Run a gradient elution from low to high organic phase (Mobile Phase B) to separate the compound from any impurities. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compound.

-

Data Analysis: Confirm the presence of the PROTAC by matching the observed m/z with the calculated molecular weight. Assess the purity of the sample by integrating the peak area of the PROTAC relative to any impurity peaks in the chromatogram.

Protocol 3: Assessment of Target Protein Degradation by Western Blot

This protocol is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of the synthesized PROTAC.

Materials:

-

Appropriate cell line expressing the target protein

-

Cell culture medium and supplements

-

Synthesized PROTAC and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC and a vehicle-only control. Incubate for a predetermined time (e.g., 18-24 hours) at 37°C.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Imaging and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Protocol 4: Fluorescence Polarization (FP) Assay for Target Engagement

This assay measures the binding of a fluorescently-labeled PROTAC to its target protein.

Materials:

-

Fluorescently-labeled PROTAC (can be synthesized using a fluorescent this compound derivative)

-

Purified target protein

-

Assay buffer

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Assay Setup: Add a fixed, low concentration of the fluorescent PROTAC to the wells of a 384-well plate. Add increasing concentrations of the purified target protein to the wells. Include control wells with only the fluorescent PROTAC and buffer.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measurement: Measure the fluorescence polarization on a plate reader.

-

Data Analysis: Plot the change in millipolarization (mP) units against the protein concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).

Quantitative Data and Performance

Table 1: Illustrative Impact of Linker Composition on BRD4 Degradation

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |

| ARV-825 | PEG/Alkyl | <1 | >90 | HCT-116 | CRBN | |

| Compound A | Alkyl Chain (9 atoms) | ~10 | ~85 | HEK293T | VHL | |

| Compound B | PEG (3 units) | >100 | <20 | HEK293T | VHL |

This table illustrates the general principle that linker composition significantly affects PROTAC efficacy. Specific data for a PROTAC utilizing a this compound linker would be dependent on the specific warhead and anchor used.

Conclusion